2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide
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Overview
Description
2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide is a chemical compound with the molecular formula C6H4N6O6.
Preparation Methods
The synthesis of 2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the use of concentrated sulfuric acid and nitric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups, using reagents like sodium methoxide.
Scientific Research Applications
2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar compounds to 2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide include:
Benzofuroxan: Known for its use in organic synthesis and as a reagent in analytical chemistry.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of materials for organic electronics.
2,1,3-Benzothiadiazole derivatives: These compounds share similar structural features and are used in similar applications, particularly in the field of organic electronics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and amine groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O6/c7-1-4(10(13)14)2(8)6-3(5(1)11(15)16)9-18-12(6)17/h7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPCKRKOYCSXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NO[N+](=C2C(=C1[N+](=O)[O-])N)[O-])[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557720 |
Source
|
Record name | 5,7-Dinitro-3-oxo-2,1lambda~5~,3-benzoxadiazole-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117907-74-1 |
Source
|
Record name | 5,7-Dinitro-3-oxo-2,1lambda~5~,3-benzoxadiazole-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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